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Abstract

WD6305, as a trifluoroacetic acid (TFA) salt, is a potent and selective heterobifunctional
degrader targeting the METTL3-METTL14 methyltransferase complex. As a Proteolysis
Targeting Chimera (PROTAC), WD6305 recruits the von Hippel-Lindau (VHL) E3 ubiquitin
ligase to the METTL3-METTL14 complex, leading to its ubiquitination and subsequent
degradation by the proteasome. This mechanism effectively inhibits N6-methyladenosine
(m6A) modification of RNA and has demonstrated significant anti-proliferative and pro-apoptotic
effects in acute myeloid leukemia (AML) cells. This document provides a comprehensive
overview of the chemical structure, properties, and biological activity of WD6305 TFA, along
with detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

WD6305 is a complex molecule composed of three key moieties: a ligand for the METTL3-
METTL14 complex (derived from the inhibitor UZH2), a linker, and a ligand for the VHL E3
ligase. The trifluoroacetic acid salt form is designated as WD6305 TFA.

Chemical Structure:

(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-
1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-ylJamino]methyl]phenyl]pent-4-ynoylamino]-3,3-
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dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-
carboxamide;2,2,2-trifluoroacetic acid[1]

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of WD6305 TFA is

presented in the tables below.

Identifier Value Reference
Molecular Formula C63H76F5N1107S [1]
Molecular Weight 1226.4 g/mol [1]
CAS Number Not available
Appearance White to off-white solid
Solubility DMSO: 95 mg/mL (77.46 mM)
Store at -20°C for long-term
Storage -
stability.

Pharmacological _

Value Cell Line Reference
Parameter
METTL3 Degradation

140 nM Mono-Mac-6 [2][3]
DC50
METTL14

) 194 nM Mono-Mac-6 [2][3]

Degradation DC50
Maximum METTL3

91.9% Mono-Mac-6 [2][3]

Degradation (Dmax)

Mechanism of Action and Signaling Pathway

WD6305 functions as a PROTAC, a molecule designed to hijack the cell's natural protein

disposal system, the ubiquitin-proteasome system, to eliminate a specific target protein. In the
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case of WD6305, the target is the METTL3-METTL14 complex, a key "writer" of m6A RNA
methylation, which is implicated in the progression of certain cancers, including AML.

The mechanism involves the formation of a ternary complex between the METTL3-METTL14
heterodimer, WD6305, and the VHL E3 ubiquitin ligase. This proximity, induced by WD6305,
allows the VHL ligase to transfer ubiquitin molecules to the METTL3-METTL14 complex. The
polyubiquitinated complex is then recognized and degraded by the 26S proteasome. The
degradation of the METTL3-METTL14 complex leads to a reduction in global m6A levels in
MRNA, which in turn affects various signaling pathways involved in cell proliferation and
survival, ultimately leading to apoptosis in cancer cells.
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Caption: Mechanism of action of WD6305 TFA leading to the degradation of the METTL3-
METTL14 complex.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for
the synthesis and evaluation of WD6305 and similar METTL3 degraders.

Synthesis of WD6305 TFA

The synthesis of WD6305 is a multi-step process involving the preparation of the METTL3-
binding moiety, the VHL ligand, and the linker, followed by their sequential coupling. The final
product is purified by high-performance liquid chromatography (HPLC) and lyophilized to obtain
the TFA salt. A detailed, step-by-step synthesis protocol is typically found in the supplementary
information of the primary publication by Du et al. (2024). Researchers should refer to this
source for precise reagent quantities, reaction conditions, and purification methods.

Western Blotting for METTL3/METTL14 Degradation

This protocol is for assessing the in-cell degradation of METTL3 and METTL14 following
treatment with WD6305 TFA.

e Cell Culture and Treatment:

o Culture acute myeloid leukemia (AML) cell lines (e.g., Mono-Mac-6, MOLM-13) in
appropriate media and conditions.

o Seed cells in 6-well plates at a density of 1 x 106 cells/mL.

o Treat cells with varying concentrations of WD6305 TFA (e.g., 0, 20, 100, 500, 2500 nM)
for 24 hours. A DMSO control should be included.

e Cell Lysis:
o Harvest cells by centrifugation and wash with ice-cold PBS.

o Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
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o Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

e Protein Quantification:

o Determine the protein concentration of the supernatant using a BCA protein assay Kkit.
o SDS-PAGE and Western Blotting:

o Denature equal amounts of protein by boiling in Laemmli sample buffer.

o Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

o Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

o Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered
saline with Tween 20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with primary antibodies against METTL3, METTL14, and a
loading control (e.g., GAPDH, B-actin) overnight at 4°C.

o Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase
(HRP)-conjugated secondary antibody for 1 hour at room temperature.

o Wash the membrane again and visualize protein bands using an enhanced
chemiluminescence (ECL) detection system.

e Data Analysis:

[¢]

Quantify band intensities using densitometry software.

[¢]

Normalize the protein levels of METTL3 and METTL14 to the loading control.

[e]

Calculate the percentage of protein degradation relative to the DMSO-treated control.

o

Determine the DC50 value by plotting the percentage of degradation against the logarithm
of the compound concentration and fitting the data to a dose-response curve.
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Caption: A generalized workflow for Western blot analysis to determine protein degradation.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of WD6305 TFA on the proliferation and viability of AML cells.
o Cell Seeding and Treatment:

o Seed AML cells (e.g., Mono-Mac-6) in a 96-well plate at a density of 5,000-10,000 cells
per well in 100 pL of culture medium.

o Allow cells to adhere or stabilize for a few hours.

o Add varying concentrations of WD6305 TFA (e.g., a serial dilution from 10 uM to 0.1 nM)
to the wells. Include a DMSO control.

o Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
o MTT Reagent Addition:

o Add 10 pL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
(5 mg/mL in PBS) to each well.

o Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by
metabolically active cells.

¢ Solubilization of Formazan:

o Add 100 pL of solubilization solution (e.g., 10% SDS in 0.01 M HCI) to each well.
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o Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan
crystals.

e Absorbance Measurement:
o Measure the absorbance at 570 nm using a microplate reader.
o Data Analysis:
o Subtract the background absorbance from all readings.
o Calculate cell viability as a percentage of the DMSO-treated control.

o Determine the IC50 value by plotting the percentage of cell viability against the logarithm
of the compound concentration and fitting the data to a dose-response curve.

M6A RNA Methylation Quantification Assay

This colorimetric assay quantifies the global m6A levels in poly(A)-selected RNA from cells
treated with WD6305 TFA.

o Cell Treatment and RNA Extraction:

o Treat AML cells with WD6305 TFA (e.g., 1 uM) or DMSO for 48 hours.

o Extract total RNA from the cells using a suitable RNA extraction Kkit.
 MRNA Isolation:

o Isolate poly(A) RNA from the total RNA using an oligo(dT)-based mRNA isolation Kit.
e M6A Quantification:

o Use a commercial m6A RNA methylation quantification kit (colorimetric) according to the
manufacturer's instructions. This typically involves:

» Binding of the isolated mMRNA to the assay wells.

» |ncubation with a capture antibody that specifically recognizes m6A.
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» Incubation with a detection antibody.

= Addition of a colorimetric substrate and measurement of the absorbance.

o Data Analysis:

o Calculate the relative m6A levels in the WD6305 TFA-treated samples compared to the
DMSO-treated control based on the absorbance readings.

Conclusion

WD6305 TFA is a valuable research tool for studying the biological roles of the METTL3-
METTL14 complex and the consequences of its degradation. Its potent and selective activity
against this key m6A methyltransferase makes it a promising lead compound for the
development of novel therapeutics for AML and potentially other cancers dependent on m6A
methylation. The experimental protocols provided herein offer a foundation for researchers to
further investigate the chemical biology and therapeutic potential of WD6305 TFA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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